molecular formula C15H20F3N3O B6447777 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 2640954-80-7

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6447777
CAS No.: 2640954-80-7
M. Wt: 315.33 g/mol
InChI Key: XZLHZGTYPHAHNS-UHFFFAOYSA-N
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Description

The compound N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine features a pyridin-2-amine core substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with a pyrrolidin-3-yl moiety. The pyrrolidine ring is further functionalized with an oxan-4-yl (tetrahydropyran) group at the 1-position.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)11-1-2-14(19-9-11)20-12-3-6-21(10-12)13-4-7-22-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLHZGTYPHAHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=C(C=C2)C(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic synthesis. One common approach is:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 3-pyrrolidinone, the pyrrolidine ring can be constructed through reductive amination or other cyclization reactions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by an oxane moiety.

    Attachment of the Trifluoromethyl-Pyridine: The final step involves coupling the pyrrolidine-oxane intermediate with a trifluoromethyl-substituted pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring or reducing other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various reduced forms of the pyridine or pyrrolidine rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the pyrrolidine and oxane rings can influence the compound’s overall conformation and interaction with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, and notable properties:

Compound Name Core Structure Substituents/Functional Groups Key Differences from Target Compound Reference ID
3-methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine Pyridine-triazole - Oxan-4-yloxy group on pyridine
- Triazole ring
- 3-methylpyridine
Triazole core vs. pyrrolidine-oxane; lower yield (6%)
SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea) Pyridine-pyrrolidine - Urea linkage
- Bromophenyl group
Urea functional group vs. amine; chiral pyrrolidine
Example 63 (EP 1 926 722 B1) Benzimidazole-triazole - Trifluoromethylpyridine
- Triazole and benzimidazole rings
Benzimidazole-triazole core vs. pyrrolidine-oxane
N-(2-methylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine Pyridine - 2-methylcyclohexyl amine
- No heterocyclic side chain
Cyclohexyl vs. oxane-pyrrolidine; simpler structure
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Pyrimidine - Nitro and fluoro groups
- Indole substituent
Pyrimidine core vs. pyridine; nitro group

Physicochemical and Pharmacological Properties

  • Heterocyclic Side Chains : The oxane-pyrrolidine moiety in the target compound may offer superior solubility compared to purely aromatic systems (e.g., benzimidazole-triazole in ) due to its oxygen-rich tetrahydropyran ring .
  • Functional Groups : Urea derivatives (e.g., SB705498) exhibit stronger hydrogen-bonding capacity than amines but may face faster metabolic clearance .

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